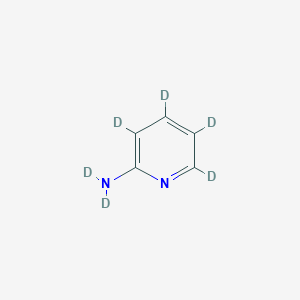

2-Aminopyridine-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-57-0 | |

| Record name | 2-Aminopyridine-d6 naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Aminopyridine-d6?

Title: Technical Monograph: 2-Aminopyridine-d6 (CAS 203784-57-0) Subtitle: Physicochemical Characterization, Isotopic Stability, and Analytical Applications in Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

This compound (C₅D₆N₂) is the fully deuterated isotopologue of 2-aminopyridine, a pharmacophore ubiquitous in medicinal chemistry (e.g., piroxicam, sulfapyridine).[1] It serves as a critical internal standard (IS) in quantitative LC-MS/MS bioanalysis and a probe for Kinetic Isotope Effect (KIE) studies in metabolic stability profiling.

While chemically analogous to its non-deuterated parent (d0), the d6 isotopologue exhibits a mass shift of +6 Da. However, researchers must account for the labile nature of the exocyclic amine deuteriums , which undergo rapid back-exchange in protic solvents—a phenomenon that alters the effective mass-to-charge ratio (m/z) during liquid chromatography. This guide details the properties, handling protocols, and mechanistic considerations for high-precision analytical workflows.

Physicochemical Properties

The following data contrasts the standard 2-aminopyridine (d0) with the deuterated d6 variant. Note that while thermodynamic constants (MP, BP) remain largely unchanged, the kinetic and spectroscopic properties shift significantly.

Table 1: Comparative Property Data

| Property | 2-Aminopyridine (d0) | This compound (IS) |

| CAS Number | 504-29-0 | 203784-57-0 |

| Molecular Formula | C₅H₆N₂ | C₅D₆N₂ |

| Molecular Weight | 94.12 g/mol | 100.15 g/mol |

| Appearance | Colorless crystals/flakes | Colorless to pale yellow solid |

| Melting Point | 59–60 °C | 58–60 °C (Isotope effect negligible) |

| Boiling Point | 210 °C | ~210 °C |

| pKa (20°C) | 6.82 (Pyridinium ion) | ~6.85 (Secondary isotope effect) |

| Solubility | Water, Ethanol, Ether | Water, Ethanol, DMSO, Methanol |

| LogP | 0.53 | 0.53 (approx.)[2][3] |

| Isotopic Enrichment | N/A | Typically ≥98 atom % D |

Technical Insight: The pKa of the deuterated analog is slightly higher (more basic) due to the inductive effect of deuterium (+I effect relative to hydrogen), which stabilizes the protonated pyridinium cation. However, for chromatographic method development, the retention time shift is usually negligible (< 0.1 min) in Reverse Phase LC.

Critical Phenomenon: Proton Exchange in Protic Solvents

This is the most frequent source of error in bioanalytical method development using this compound.

The Mechanism: this compound contains 4 stable deuteriums on the pyridine ring and 2 labile deuteriums on the exocyclic amine group (-ND₂). When dissolved in protic solvents (e.g., H₂O, Methanol) typically used in LC mobile phases, the amine deuteriums rapidly exchange with solvent protons.

Analytical Consequence:

-

Solid State: MW = 100.15 (d6)

-

In LC-MS Mobile Phase: The species detected is often 2-Aminopyridine-d4 (Ring-D4, Amine-H2).

-

Observed m/z: Instead of the expected

, you will observe

Recommendation: When tuning MS parameters, infuse the standard in the actual mobile phase to determine the predominant species. Do not rely solely on the theoretical d6 mass.

Experimental Protocols

Protocol A: Preparation of Internal Standard Stock Solution

Objective: Create a stable, accurate stock for LC-MS calibration. Solvent: DMSO is recommended for the primary stock to prevent immediate H/D exchange and ensure solubility.

-

Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL amber volumetric flask.

-

Why Amber? Aminopyridines can undergo photo-oxidation over time.

-

-

Dissolution: Add 5 mL of anhydrous DMSO. Sonicate for 2 minutes until fully dissolved.

-

Volume Adjustment: Dilute to volume with DMSO.

-

Concentration: 1.0 mg/mL (1000 µg/mL).

-

-

Storage: Aliquot into cryovials and store at -20°C. Stability is typically >6 months.

-

Working Solution (Daily): Dilute the DMSO stock 1:1000 into the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).

-

Note: At this step, the amine deuteriums will exchange. Ensure the equilibration time (approx. 15 mins) is consistent before injection to stabilize the signal.

-

Protocol B: LC-MS/MS Instrument Parameters (Guideline)

-

Ionization: ESI Positive Mode.

-

Precursor Ion (d4 species): m/z 99.1 → Product Ion (Loss of NH3/HCN): Determine empirically (often m/z 99.1 → 81.1 or 99.1 → 56.1).

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), pH 8-10 is often preferred for aminopyridines to improve peak shape (suppressing ionization of the pyridine nitrogen), though acidic pH is standard for detection sensitivity.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the decision logic for using this compound in a regulated bioanalytical environment (GLP).

Figure 1: Decision tree for LC-MS method development utilizing this compound, highlighting the critical mass shift due to solvent exchange.

Mechanistic Applications: Kinetic Isotope Effects (KIE)

Beyond simple quantification, this compound is used to probe metabolic pathways.

-

Metabolic Stability: The pyridine ring is susceptible to oxidation (N-oxidation) or hydroxylation by Cytochrome P450 enzymes.

-

Deuterium Isotope Effect: C-D bonds are stronger than C-H bonds (lower zero-point energy).

-

If the rate-limiting step of metabolism involves breaking a C-H bond on the pyridine ring, replacing it with C-D (using the d6 analog) will significantly reduce the reaction rate (

, typically 2–7). -

Application: If this compound shows a longer half-life than the d0 parent in liver microsomes, it confirms that ring oxidation is the primary metabolic clearance pathway. This guides medicinal chemists to fluorinate or block those specific positions to improve drug stability.

-

Safety & Handling (GHS Classification)

Despite being an isotope, the toxicological profile mirrors the parent compound. It is a potent potassium channel blocker.

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and handling strictly within a chemical fume hood.

References

-

ResolveMass Laboratories. (n.d.). This compound | CAS 203784-57-0.[1][3][7] Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved January 28, 2026, from [Link]

Sources

Technical Whitepaper: 2-Aminopyridine-d6 in Rational Drug Design

Executive Summary

2-Aminopyridine-d6 (C₅D₆N₂) represents the fully deuterated isotopologue of the classic pharmacophore 2-aminopyridine. While often categorized simply as an internal standard for mass spectrometry, its utility extends into mechanistic enzymology and metabolic stability profiling. This guide addresses the critical physicochemical properties of the d6 isotopologue, specifically distinguishing between the kinetically stable ring deuterons and the labile amino deuterons—a nuance frequently overlooked in experimental design.

Part 1: Molecular Specifications & Characterization

The following data consolidates the physicochemical constants for high-purity (>98 atom % D) this compound.

Table 1: Physicochemical Constants[1]

| Property | Specification | Notes |

| IUPAC Name | (2H4)pyridin-2-(2H2)amine | Fully deuterated form |

| Common Name | This compound | Often abbreviated as 2-AP-d6 |

| CAS Number | 203784-57-0 | Specific to the d6 isotopologue |

| Molecular Formula | C₅D₆N₂ | Distinct from d4 (C₅H₂D₄N₂) |

| Exact Mass | 100.153 g/mol | Monoisotopic mass (calculated) |

| Mass Shift | +6.037 Da | Relative to non-deuterated parent (94.11) |

| Melting Point | 58–60 °C | Similar to protium form |

| Solubility | Soluble in Water, Methanol, DMSO | See Stability Note below |

| pKa | ~6.86 | Basicity of ring nitrogen |

Structural Visualization

The diagram below illustrates the isotopic distribution.[1] Note the distinction between the Ring Deuterons (D1-D4) , which are chemically stable, and the Amino Deuterons (D5-D6) , which are exchangeable.

Figure 1: Structural stability map of this compound. Blue nodes indicate stable isotopic sites; red nodes indicate sites prone to solvent exchange.

Part 2: Synthesis & Manufacturing Integrity

The synthesis of this compound is rarely a de novo construction but rather a catalytic transformation. Understanding the synthesis route is vital for assessing impurity profiles (e.g., residual Pt/Pd catalysts).

Catalytic H/D Exchange Mechanism

The industrial standard involves Heterogeneous Catalytic Exchange using Deuterium Oxide (D₂O) as the deuterium source.

-

Reagents: 2-Aminopyridine (protium form), D₂O (>99.8%), Pt/C or Pd/C catalyst.

-

Conditions: High temperature (120–160°C) and pressure (Hydrothermal autoclave).

-

Mechanism:

-

Step A (Rapid): The amino protons exchange with D₂O almost immediately via acid/base equilibrium.

-

Step B (Slow): The aromatic ring protons undergo activation on the metal surface (spillover mechanism), replaced by D atoms.

-

-

Purification: Filtration of catalyst followed by recrystallization from deuterated solvents or sublimation.

Quality Control Checkpoint:

-

NMR Validation: A 1H-NMR in D₂O should show no signals . If run in DMSO-d6, only the amino deuterium signal (if not exchanged) or residual H signals (if purity is low) would be visible.

-

Mass Spec: The molecular ion peak must be predominantly m/z 100.1 (M+H)+.

Part 3: Applications in Drug Discovery[3]

Internal Standard for LC-MS/MS

This compound is the "Gold Standard" internal standard (IS) for quantifying aminopyridine-based drugs (e.g., Piroxicam, Tenoxicam).

-

Benefit: The +6 Da mass shift prevents "crosstalk" (spectral overlap) with the analyte's isotopic envelope.

-

Co-elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for matrix effects and ionization suppression.

Kinetic Isotope Effect (KIE) Studies

Researchers use the d6 (or d4) analog to probe metabolic pathways.

-

Metabolic Blocking: Replacing C-H with C-D increases the bond dissociation energy (BDE) by ~1.2–1.5 kcal/mol.

-

Mechanism: If CYP450 oxidation at the pyridine ring is the rate-limiting step, the deuterated compound will show a significantly longer half-life (Primary KIE). This identifies "soft spots" in the molecule for lead optimization.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solutions (Critical)

Objective: To prepare a stable stock solution without compromising isotopic purity.

The "Labile Proton" Trap: If you dissolve this compound in non-deuterated methanol (MeOH) or water (H₂O), the two amino deuterons (N-D₂) will instantly exchange with solvent protons.

-

Result: You effectively convert your expensive d6 reagent into d4 reagent (Ring-D₄, Amino-H₂).

-

Mass Shift: Drops from +6 Da to +4 Da.

Correct Procedure:

-

Solvent Selection: Use DMSO-d6 (anhydrous) or Methanol-d4 for primary stock preparation.

-

Weighing: Weigh 1.0 mg of this compound into a silanized amber glass vial (hygroscopic protection).

-

Dissolution: Add 1.0 mL of DMSO-d6 to achieve a 1 mg/mL concentration.

-

Storage: Store at -20°C under Argon.

Protocol B: LC-MS/MS Method Parameters (Example)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions:

-

Analyte (2-AP): 95.1 → 78.0 (Loss of NH3)

-

IS (2-AP-d6): 101.1 → 84.1 (Loss of ND3) Note: If amino D exchanged to H, transition is 99.1 → 82.1.

-

Part 5: Workflow Visualization

The following diagram details the decision logic for solvent selection to maintain isotopic integrity.

Figure 2: Solvent selection logic to prevent isotopic scrambling (H/D exchange) of the amino group.

References

-

ResolveMass Laboratories. (2023). This compound Product Specifications and Applications. Retrieved from

-

Sigma-Aldrich. (2023). This compound Isotopic Purity and Safety Data. Retrieved from

-

Loh, Y. Y., et al. (2017). "Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds." Science, 358(6367), 1182–1187. Link

-

Chakraborty, D., et al. (2025). "Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst." ResearchGate.[2] Link

-

Santa Cruz Biotechnology. (2023). This compound (CAS 203784-57-0) Biochemical Properties. Retrieved from

Sources

Technical Guide: Synthesis Pathways for Deuterated 2-Aminopyridine

Executive Summary

Deuterated 2-aminopyridine (2-AP) serves as a critical scaffold in the development of deuterated pharmaceutical ingredients (DPIs) and as a non-perturbing probe in NMR structural biology. The substitution of Hydrogen (H) with Deuterium (D) significantly alters the vibrational modes and zero-point energy (ZPE) of C-H bonds—the primary driver of the Deuterium Kinetic Isotope Effect (DKIE)—without modifying the steric or electronic character of the pharmacophore.

This guide details two distinct synthesis pathways:

-

Heterogeneous Catalytic H/D Exchange: A cost-effective "shotgun" approach for perdeuteration.

-

Reductive Dehalogenation: A regioselective "sniper" approach for site-specific labeling.

Part 1: The Deuteration Landscape

Before initiating synthesis, it is critical to distinguish between labile and non-labile sites.

-

Labile Sites (N-D): The amino group protons (

) exchange rapidly with protic solvents. Deuteration here is transient and controlled solely by the solvent environment (e.g., dissolution in -

Non-Labile Sites (C-D): The ring protons (C3, C4, C5, C6) require catalytic activation to exchange. This guide focuses exclusively on forming stable C-D bonds.

Decision Matrix: Pathway Selection

Figure 1: Decision matrix for selecting the appropriate synthesis pathway based on experimental needs.

Part 2: Method A - Heterogeneous Catalytic H/D Exchange

This method utilizes the reversibility of C-H activation on metal surfaces. It is ideal for generating 2-aminopyridine-

Mechanism: Chelation-Assisted Surface Exchange

The 2-amino group acts as a directing anchor. The nitrogen lone pair coordinates to the metal surface (chemisorption), bringing the ortho (C3) and para (C5) positions into close proximity with surface-bound deuterium species. High temperatures facilitate ring flipping and migration to deuterate the meta (C4, C6) positions.

Protocol: Hydrothermal Ru/C Exchange

Reagents:

- (99.9% D, Solvent & D-source)

-

5% Ru/C or 10% Pt/C (Catalyst)

- gas (Activation atmosphere)

Step-by-Step Workflow:

-

Pre-activation: In a high-pressure steel autoclave (Parr reactor), suspend the catalyst (10 wt% relative to substrate) in a minimal amount of

. Purge with -

Loading: Add 2-aminopyridine (1.0 eq) and

(20 mL per gram of substrate). The high dilution favors the equilibrium toward deuteration. -

Exchange: Seal the reactor. Heat to 160°C - 180°C . Stir vigorously (800 rpm) for 24 hours.

-

Note: The autogenous pressure will rise to ~8-10 bar. Ensure the vessel is rated for 20 bar minimum.

-

-

Workup: Cool to room temperature. Filter the catalyst through a 0.45

m PTFE membrane (Celite may retain product). -

Isolation: Lyophilize the aqueous filtrate to remove

.-

Yield: Typically >90%.

-

D-Incorporation: >95% at all positions (checked by

-NMR).[8]

-

Part 3: Method B - Targeted Reductive Dehalogenation

This method is the "Gold Standard" for medicinal chemistry. It replaces a halogen (Br or I) with Deuterium using

Mechanism: Oxidative Addition / Reductive Elimination

The reaction proceeds via the oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetallation/exchange with

Figure 2: Simplified mechanistic flow of reductive deuteration.

Protocol: Pd-Catalyzed Dehalogenation

Reagents:

-

2-Amino-3,5-dibromopyridine (Precursor)

-

10% Pd/C (dry or 50% wet)

- Gas (Balloon or lecture bottle)

-

Base: Triethylamine (

) or NaOD (to neutralize formed DBr) -

Solvent: MeOD (

) or EtOD

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-amino-3,5-dibromopyridine (1.0 g, 4.0 mmol) in MeOD (15 mL).

-

Base Addition: Add

(1.2 mL, 2.2 eq). Why? The reaction produces DBr. Without a base, the acid will protonate the pyridine nitrogen, poisoning the catalyst and halting the reaction. -

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%).

-

Safety: Pd/C is pyrophoric in methanol. Add under an inert argon stream.

-

-

Deuteration: Purge the flask with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 4–6 hours.-

Monitoring: Use HPLC or TLC. The starting material (dibromo) is significantly less polar than the product.

-

-

Filtration: Filter through a pad of Celite. Wash with methanol.

-

Purification: Concentrate the filtrate. The residue will contain triethylammonium bromide salts. Dissolve in EtOAc, wash with saturated

, dry over

Part 4: Analytical Validation & Data

Validation must prove not just identity, but isotopic purity.

Quantitative Data Summary

| Parameter | Method A (H/D Exchange) | Method B (Dehalogenation) |

| Target Product | 2-Aminopyridine- | 2-Aminopyridine-3,5- |

| Deuterium Source | ||

| Catalyst | Ru/C or Pt/C | Pd/C |

| Temperature | 160–180°C | 25°C (RT) |

| Isotopic Enrichment | 90–98% (Scrambling possible) | >98% (Site Specific) |

| Cost | Low | High (Precursor cost) |

NMR Characterization ( -NMR in )

To validate the synthesis, compare the residual proton signals against the standard:

-

Standard 2-Aminopyridine:

- 6.47 (ddd, H5)

- 6.60 (ddd, H3)

- 7.38 (ddd, H4)

- 8.05 (ddd, H6)

-

5.90 (br s,

-

2-Aminopyridine-

(Method A):-

Spectra: Silent in the aromatic region (6.0–8.5 ppm).

-

Signal: Only the broad singlet for

remains (approx

-

-

2-Aminopyridine-3,5-

(Method B):-

H3 (6.60 ppm): Disappears.

-

H5 (6.47 ppm): Disappears.

-

H4 (7.38 ppm): Collapses from a ddd to a singlet (or weak doublet due to long-range coupling).

-

H6 (8.05 ppm): Collapses from a ddd to a singlet.

-

Mass Spectrometry (ESI+)

-

Standard:

-

-Product:

-

-Product:

References

-

Sajiki, H., et al. (2005).[9] "Efficient H/D Exchange Reactions of Alkyl-Substituted Benzenes and Pyridines by Means of Pd/C–H2–D2O System." Journal of Organic Chemistry.

-

Esaki, H., et al. (2006). "General Method for the Synthesis of Deuterated Pyridines." Chemistry - A European Journal.

-

Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition.

-

Junk, T., & Catallo, W. J. (1997). "Hydrogen isotope exchange reactions involving C–H (D, T) bonds." Chemical Society Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Isotopic Enrichment and Purity of 2-Aminopyridine-d6: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, characterization, and handling of 2-Aminopyridine-d6 (CAS 203784-57-0). As a fully deuterated isotopologue of 2-aminopyridine, this compound serves as a critical internal standard in mass spectrometry and a probe in kinetic isotope effect (KIE) studies.[1] The reliability of these applications hinges on two critical parameters: Isotopic Enrichment (≥98 atom % D) and Isotopologue Distribution . This guide details the Pt/C-catalyzed hydrothermal exchange synthesis, validates purity through qNMR and HRMS, and establishes a strict protocol for preventing H/D back-exchange of the labile amino deuterons.

Chemical Identity and Isotopic Significance[1][2]

This compound represents the fully deuterated analog where all four ring hydrogens and the two amino hydrogens are replaced by deuterium (

| Parameter | Specification | Notes |

| Formula | C | Fully deuterated (Ring-D |

| Molecular Weight | 100.15 g/mol | +6 Da shift relative to unlabeled (94.11 g/mol ) |

| CAS Number | 203784-57-0 | Specific to the d6 isotopologue |

| Key Feature | Labile Amino Deuterons | The -ND |

Critical Distinction: Researchers must distinguish between 2-Aminopyridine-d4 (ring-labeled only) and This compound . While d6 is the synthesized standard, dissolving it in protic solvents (e.g., H

Synthesis Strategy: Hydrothermal Catalytic Exchange

The most robust industrial route for high-enrichment this compound is Heterogeneous Catalytic Hydrogen Isotope Exchange (HIE) . Unlike de novo synthesis from small deuterated precursors, this method utilizes the thermodynamic stability of the pyridine ring to exchange protons directly with D

Mechanism and Protocol

The reaction relies on a Platinum on Carbon (Pt/C) catalyst which activates the aromatic C-H bonds via an oxidative addition/reductive elimination cycle, while the amino protons exchange via rapid acid-base equilibrium with the solvent.

Step-by-Step Protocol:

-

Reagents: Suspend 2-aminopyridine (1.0 eq) and 10% Pt/C (10 wt% loading) in D

O (99.9% D, 20 eq). -

Conditions: Seal in a stainless steel autoclave (Parr reactor). Heat to 160°C – 180°C for 24–48 hours. The high temperature is required to overcome the activation energy for the C3/C5 positions, which are less activated than the C4/C6 positions.

-

Filtration: Cool to room temperature. Filter the catalyst under an inert atmosphere (N

) to prevent ignition of the D -

Isolation: Lyophilize the filtrate to remove D

O. -

Refinement: Repeat the cycle 2–3 times with fresh D

O to drive the equilibrium toward >98% enrichment.

Synthesis Workflow Diagram

Caption: Iterative catalytic exchange workflow to achieve high isotopic enrichment.

Analytical Characterization

Validating the purity of this compound requires a dual approach: qNMR for average enrichment and LC-HRMS for isotopologue distribution.

Quantitative NMR (qNMR)

Standard

-

Solvent: DMSO-d6 (must be "100%" D, ampoule grade) is preferred over D

O to observe the amino protons. -

Internal Standard: Use a known concentration of a non-exchangeable standard (e.g., 1,3,5-trimethoxybenzene) if absolute purity is needed.

-

Calculation:

Note: A "clean" spectrum should show only tiny residual peaks at the aromatic positions (6.5–8.0 ppm) and the amine position (~5.8 ppm).

High-Resolution Mass Spectrometry (HRMS)

NMR gives an average; MS reveals the population.

-

Method: Direct infusion ESI-MS (Positive mode).

-

Target: [M+H]

= 101.15 Da (for d6). -

Impurity Profiling: Look for M-1 (d5) and M-2 (d4) peaks.

-

d6 (m/z 101): Target >95% abundance.

-

d5 (m/z 100): Acceptable <4%.

-

d0 (m/z 95): Must be undetectable (<0.1%) for use as an internal standard.

-

Analytical Decision Tree

Caption: Sequential validation logic for chemical and isotopic purity release.

Handling and Storage Protocol (The "Back-Exchange" Risk)

The most common failure mode for this compound is the inadvertent protonation of the amino group. The N-D bonds have a pKa ~25 but exchange instantly with protic sources.

Storage[3]

-

Container: Amber glass vial with a Teflon-lined cap.

-

Environment: Store under Argon or Nitrogen in a desiccator.

-

Temperature: Room temperature is stable, but -20°C is preferred for long-term (>1 year) storage to prevent slow moisture ingress.

Handling for Analysis

-

Do NOT dissolve in non-deuterated methanol or water unless you intend to generate the d4 (ring-only) species.

-

For d6 integrity: Use anhydrous CDCl

, DMSO-d6, or CD -

Pre-conditioning: If the sample has been exposed to air, the amino group may be partially protonated (NHD). To restore d6 status:

-

Dissolve in excess D

O. -

Lyophilize to dryness.

-

Repeat twice.

-

Applications in Drug Development[4][5]

Internal Standard for LC-MS

The +6 Da mass shift provides a clean window free from natural isotope interference (M+1, M+2) of the analyte.

-

Protocol: Spike biological matrices (plasma/urine) with this compound prior to extraction.

-

Benefit: Compensates for matrix effects and ionization suppression/enhancement.

Kinetic Isotope Effect (KIE)

Used to determine if the metabolic oxidation of the pyridine ring is the rate-determining step (RDS).

-

Experiment: Incubate liver microsomes with a 1:1 mixture of unlabeled and d4-labeled 2-aminopyridine.

-

Analysis: Monitor the change in ratio over time. A significant KIE (

) indicates C-H bond breakage is the RDS, suggesting potential for deuterated drug design to improve half-life.

References

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI Molecules, 2022.

-

This compound Product Specifications. CDN Isotopes.

-

Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group / ResearchGate.

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 2014.

-

NMR Solvent Data Chart and Impurity Shifts. Cambridge Isotope Laboratories.

Sources

1H NMR and 13C NMR spectral data of 2-Aminopyridine-d6.

Technical Whitepaper: Isotopic Characterization and Spectral Analysis of 2-Aminopyridine-d6

Executive Summary

This compound (C₅D₆N₂) represents the fully deuterated isotopologue of 2-aminopyridine. While often utilized as a specialized internal standard in metabolic tracing or as a probe in mechanistic H/D exchange studies, its spectral characterization presents unique challenges compared to its non-deuterated parent.

This guide addresses a critical gap in standard literature: the interpretation of "silent" 1H NMR spectra and the complex multiplicity observed in 13C NMR due to Carbon-Deuterium (

Part 1: Theoretical Framework & Isotopic Physics

To correctly interpret the spectra of this compound, one must apply the physics of spin-active nuclei substitution.

-

The Deuterium Silence (1H NMR):

-

The nucleus

(Deuterium) has a far lower gyromagnetic ratio ( -

Diagnostic Value: The 1H NMR spectrum of a high-purity d6 sample should theoretically be empty. Signals that do appear represent residual protio-impurities (isotopomers like d5 or d4), which appear at the same chemical shifts as the parent compound but with altered integration values.

-

-

The Carbon-Deuterium Coupling (13C NMR):

-

Unlike protons,

has a spin quantum number -

Under

-decoupled 13C NMR conditions, carbons attached to deuterium are not singlets. They follow the multiplicity rule -

For a single attached deuterium (

), the carbon signal splits into a 1:1:1 triplet . -

Isotope Shift: The heavier mass of deuterium shortens the average C-D bond length (anharmonic vibration effect), increasing shielding. Consequently, deuterated carbons appear slightly upfield (lower ppm) compared to their protio-analogs.

-

Part 2: Experimental Protocols

Critical Handling Warning: The amine protons (

Workflow: Sample Preparation for Isotopic Fidelity

Figure 1: Workflow for maintaining isotopic integrity of the labile amine group during sample preparation.

Part 3: Spectral Data Analysis

A. 1H NMR: Residual Proton Analysis

In a >98 atom% D sample, the 1H NMR spectrum is used solely to quantify the remaining ~2% Hydrogen. The chemical shifts below correspond to the residual signals you will observe.[1]

Solvent: DMSO-d6 (Recommended for solubility and separating Amine protons) Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm)

| Position | Assignment | Shift ( | Multiplicity (Residual)* |

| H-6 | 7.92 | Doublet (d) | |

| H-4 | 7.39 | Triplet of Doublets (td) | |

| H-3 | 6.46 | Doublet (d) | |

| H-5 | 6.52 | Triplet of Doublets (td) | |

| -NH2 | Amine Protons | 5.85 - 6.00 | Broad Singlet (br s)** |

*Note: In a highly deuterated sample, these multiplets may appear as broad singlets or collapsed multiplets because the neighboring coupling partners are Deuterium (silent in 1H NMR) rather than Hydrogen. **If the amine is fully deuterated (-ND2), this signal will be absent.

B. 13C NMR: The Definitive Identification

This is the primary method for confirming the structure of this compound. You will observe a loss of Nuclear Overhauser Effect (NOE) enhancement and splitting of signals.

Solvent: DMSO-d6

Coupling Constant (

| Position | Carbon Type | Parent Shift ( | d6 Shift ( | Multiplicity ( |

| C-2 | Quaternary (C-N) | 159.8 | 159.6 | Singlet (No attached D)** |

| C-6 | Aromatic C-D | 147.5 | 147.1 | Triplet ( |

| C-4 | Aromatic C-D | 137.2 | 136.8 | Triplet ( |

| C-5 | Aromatic C-D | 112.8 | 112.4 | Triplet ( |

| C-3 | Aromatic C-D | 108.1 | 107.7 | Triplet ( |

*Values are approximate based on calculated isotope shifts (

Part 4: Mechanistic Visualization (C-D Coupling)

To explain the complex 13C spectra to non-expert stakeholders, use the following logic flow. It illustrates why the sharp lines of the parent compound turn into the characteristic "triplets" of the deuterated analog.

Figure 2: The physical origin of signal splitting in this compound 13C NMR spectra.

Part 5: Applications & Quality Control

When reviewing data for this compound, apply these criteria to validate the material:

-

Purity Calculation: Integrate the residual proton signal at 7.92 ppm (H-6). Compare it to the residual solvent peak (DMSO-d5 at 2.50 ppm).

-

Exchange Check: If a broad singlet appears at ~6.0 ppm, the amine headgroup is protonated (

). This indicates the sample has been exposed to moisture. For "d6" classification, this peak must be minimized.

References

-

National Institutes of Health (NIH) / PMC. Deuterium Isotope Effects on 13C Chemical Shifts.[Link]

-

Royal Society of Chemistry (RSC). NMR Data of Pyridine Derivatives in DMSO-d6.[Link]

Sources

Mass Spectrometry Profiling of 2-Aminopyridine-d6: Isotopic Stability and Fragmentation Dynamics

Executive Summary

This technical guide details the mass spectrometry (MS) behavior of 2-Aminopyridine-d6 (2-AP-d6) , a critical internal standard used in the quantification of genotoxic impurities and metabolic profiling. While nominally "d6" (fully deuterated), the practical utility of this isotopologue in Liquid Chromatography-Mass Spectrometry (LC-MS) is governed by rapid Hydrogen/Deuterium (H/D) exchange.

Key Technical Takeaway: In standard reverse-phase LC-MS workflows (protic mobile phases), 2-AP-d6 effectively behaves as 2-AP-d4 . The two deuterium atoms on the exocyclic amine exchange instantaneously with solvent protons, shifting the observed precursor ion from the theoretical m/z 101/102 range to m/z 99 ([M+H]⁺) . This guide provides the fragmentation mechanisms for this stable "in-situ" species to ensure accurate transition selection for MRM (Multiple Reaction Monitoring).

The "d6" Paradox: H/D Exchange Dynamics

Before analyzing fragmentation, one must define the precursor ion. The structural integrity of this compound depends entirely on the solvent environment.

Structural Transformation in Protic Solvents

Commercial 2-AP-d6 consists of a perdeuterated pyridine ring (4 D) and a perdeuterated amine group (2 D).

-

Solid State/Aprotic Solvent (DMSO-d6): Retains d6 structure (

). MW = 100.15 Da. -

LC-MS Mobile Phase (H₂O/MeOH + Formic Acid): The amine deuteriums are labile. They undergo rapid exchange with solvent protons (

).

The resulting species observed in the source is 2-Aminopyridine-d4 (

Visualization of the Exchange Mechanism

The following diagram illustrates the conversion of the d6 reagent to the d4 analyte observed in electrospray ionization (ESI).

Figure 1: The rapid conversion of 2-AP-d6 to 2-AP-d4 in protic LC-MS environments. Researchers must target m/z 99, not m/z 101/102.

Fragmentation Mechanisms (ESI-MS/MS)

Assuming the standard LC-MS scenario (Precursor m/z 99), the fragmentation pattern is dominated by two competing pathways: neutral loss of ammonia and ring cleavage.

Pathway A: Neutral Loss of Ammonia (-17 Da)

This is the characteristic pathway for amino-substituted heterocycles in ESI.

-

Mechanism: Protonation occurs at the ring nitrogen (N1) or the exocyclic amine. A 1,3-proton transfer facilitates the elimination of

. -

Isotopic Logic: Since the amine protons have exchanged to H (in the mobile phase), the loss is -NH₃ (17 Da) , not -ND₃.

-

Fragment Ion: m/z 99

m/z 82 (

Pathway B: Ring Cleavage / Loss of DCN (-28 Da)

This pathway is inherited from the pyridine backbone fragmentation.

-

Mechanism: Ring opening followed by the expulsion of hydrogen cyanide.

-

Isotopic Logic: The carbon backbone retains deuterium. The loss involves a ring carbon and the ring nitrogen.[1] In the d4-ring analog, this corresponds to the loss of DCN (28 Da) (Deuterium + Carbon + Nitrogen).

-

Fragment Ion: m/z 99

m/z 71 (

Note: In native 2-AP, this is the loss of HCN (27 Da), shifting m/z 95 to 68. In the deuterated analog, the mass shift confirms the ring involvement.

Fragmentation Pathway Diagram

Figure 2: Competing fragmentation pathways for the m/z 99 precursor. The ammonia loss is typically the base peak in ESI+.

Experimental Protocol: Validation Workflow

To validate this pattern for a GLP (Good Laboratory Practice) assay, follow this self-validating protocol.

Reagent Preparation

-

Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO-d6 (prevents immediate exchange in stock).

-

Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water (0.1% Formic Acid). Allow to equilibrate for 15 minutes to ensure complete H/D exchange of the amine.

MS Source Parameters (Generic ESI+)

-

Ionization: Electrospray Positive (ESI+)

-

Capillary Voltage: 3.0 - 3.5 kV

-

Cone Voltage: 25 V (Optimize to prevent in-source fragmentation)

-

Source Temp: 120°C

-

Desolvation Temp: 350°C

MRM Transition Setup

For quantitative assays, use the following transitions. The "Quantifier" is the most abundant/stable; "Qualifier" confirms identity.

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Neutral Loss ID |

| Quantifier | 99.1 | 82.1 | 15 - 20 | Ammonia ( |

| Qualifier 1 | 99.1 | 71.1 | 25 - 30 | DCN (Ring fragment) |

| Qualifier 2 | 99.1 | 54.1 | 35+ | Complex Ring Breakup |

Comparative Data: Native vs. Deuterated

The table below summarizes the mass shifts expected when moving from native 2-AP to the deuterated internal standard in an LC-MS environment.

| Feature | Native 2-Aminopyridine | This compound (in LC-MS) | Mass Shift ( |

| Molecular Formula | +4 Da | ||

| Precursor Ion [M+H]⁺ | 95 | 99 | +4 Da |

| Primary Fragment | 78 (Loss of | 82 (Loss of | +4 Da |

| Secondary Fragment | 68 (Loss of | 71 (Loss of | +3 Da* |

*Note: The shift is only +3 Da for the secondary fragment because the neutral loss (DCN) carries away one deuterium atom, whereas the native loss (HCN) carries away a proton.

References

-

NIST Mass Spectrometry Data Center. "2-Aminopyridine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[2] [Link]

-

Kruve, A., et al. "Ionization & Mass Spectrometry: ESI Efficiency Data." Stockholm University / Kruve Lab.[3] (Validation of ESI response for aminopyridines). [Link]

-

Zhang, Z., & Smith, D. L. "Determination of Amide Hydrogen Exchange by Mass Spectrometry: A New Tool for Protein Structure Elucidation." Protein Science, 1993. (Foundational theory on rapid H/D exchange in ESI sources). [Link]

Sources

Key differences between 2-Aminopyridine and 2-Aminopyridine-d6.

Comparative Technical Analysis: 2-Aminopyridine vs. 2-Aminopyridine-d6

Executive Summary

This technical guide provides a rigorous comparison between 2-Aminopyridine (2-AP) , a critical heterocyclic building block, and its isotopologue, This compound (2-AP-d6) . While chemically equivalent in terms of connectivity and general reactivity, these compounds diverge significantly in their spectroscopic signatures and kinetic behaviors due to the Deuterium Isotope Effect. This guide details their physicochemical distinctions, outlines the mechanistic basis for their differing metabolic stabilities, and provides validated protocols for utilizing 2-AP-d6 as an internal standard in quantitative mass spectrometry.

Chemical Identity & Structural Analysis

The fundamental difference lies in the substitution of protium (

| Feature | 2-Aminopyridine (2-AP) | This compound (2-AP-d6) |

| CAS Number | 504-29-0 | 203784-57-0 |

| Molecular Formula | C | C |

| Molecular Weight | 94.12 g/mol | ~100.19 g/mol (+6 Da shift) |

| Isotopic Purity | Natural Abundance | Typically ≥98 atom % D |

| Appearance | White/Colorless Crystals | White/Colorless Crystals |

| pKa (approx) | 6.86 | ~6.90 (Minor secondary isotope effect) |

Structural Visualization

The following diagram illustrates the isotopic substitution sites. Note that while the ring deuteriums are stable, the amino deuteriums (

Figure 1: Structural comparison highlighting the isotopic substitution from Protium (2-AP) to Deuterium (2-AP-d6).

Spectroscopic Divergence

A. Mass Spectrometry (MS)

-

2-AP: Produces a molecular ion

at m/z 95 . -

2-AP-d6: Produces a molecular ion

at m/z 101 (in aprotic conditions). -

Critical Technical Note (H/D Exchange): In standard Reverse Phase LC-MS using aqueous mobile phases (e.g., H

O/Acetonitrile + Formic Acid), the two deuterium atoms on the exocyclic amine (-

Implication: When setting up Multiple Reaction Monitoring (MRM) transitions, researchers must determine if the amine deuteriums are retained or exchanged based on their specific solvent system.

-

B. NMR Spectroscopy

-

1H NMR Silence: 2-AP-d6 is effectively "silent" in proton NMR (

H-NMR) because the resonance frequency of deuterium is far removed from that of protium. -

Application: This property allows 2-AP-d6 to be used as a background-free internal standard or a probe in complex biological mixtures (metabolomics) where the signals of non-deuterated 2-AP would overlap with the analyte of interest.

Physicochemical & Kinetic Properties

The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Metabolic Stability:

-

Primary KIE: If the rate-determining step (RDS) in the metabolism of 2-AP involves the cleavage of a C-H bond (e.g., oxidation by Cytochrome P450), replacing H with D can significantly reduce the reaction rate (

). -

Result: 2-AP-d6 may exhibit a longer half-life (

) in pharmacokinetic studies compared to 2-AP. This is a deliberate strategy in "Deuterium Switch" drug design to improve bioavailability.

-

-

Chromatographic Behavior:

-

Retention Time: Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts in Reverse Phase LC due to slightly lower lipophilicity (the "Chromatographic Isotope Effect").

-

Resolution: Despite this slight shift, 2-AP and 2-AP-d6 generally co-elute, making d6 an ideal internal standard that experiences the exact same matrix suppression/enhancement effects as the analyte.

-

Experimental Workflow: LC-MS/MS Quantitation

Objective: Accurate quantification of 2-Aminopyridine in biological matrices using 2-AP-d6 as an Internal Standard (IS).

Protocol: Internal Standard Preparation & Analysis

-

Stock Preparation:

-

Dissolve 2-AP-d6 (1 mg) in DMSO or Methanol to create a 1 mg/mL stock.

-

Caution: Store at -20°C to prevent degradation.

-

-

Spiking Strategy (The "Co-Extraction" Principle):

-

Add the IS solution to the biological sample before any extraction steps (Protein Precipitation, SPE, or LLE).

-

Reasoning: This ensures that any loss of analyte during extraction is mirrored by an identical loss of the IS, self-correcting the final calculated concentration.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

MRM Transitions (Assuming H/D Exchange on Amine):

-

Analyte (2-AP): 95.1 → 67.1 (Loss of HCN/NH3).

-

IS (2-AP-d4 ring): 99.1 → 71.1 (Mass shift maintained in fragment).

-

-

Workflow Visualization

Figure 2: Logical workflow for using 2-AP-d6 as an Internal Standard to correct for matrix effects and extraction recovery.

Safety & Handling

While 2-AP is known to be toxic (LD50 ~200 mg/kg in rats) and a convulsant, 2-AP-d6 shares these hazards but carries additional handling considerations due to its cost and hygroscopic nature.

-

Toxicity: Both compounds are highly toxic if swallowed and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

-

Storage: 2-AP-d6 should be stored in a desiccator at -20°C. Moisture absorption not only degrades the solid but introduces H

O protons that can facilitate H/D exchange on the amine group, reducing isotopic purity over time.

References

-

ResolveMass Laboratories Inc. (n.d.). This compound | CAS 203784-57-0.[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Referenced context for solvent exchange). Retrieved from [Link]

-

KCAS Bio . (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

Sources

Commercial Availability & Technical Utilization of 2-Aminopyridine-d6

Executive Summary

2-Aminopyridine-d6 (CAS 203784-57-0) is the fully deuterated isotopolog of 2-aminopyridine, serving as a critical Stable Isotope Labeled Internal Standard (SIL-ISTD) in pharmacokinetic assays and as a mechanistic probe in kinetic isotope effect (KIE) studies. While commercially available, its supply chain is characterized by a dichotomy between catalog-stocked distributors and custom synthesis laboratories.

This guide provides a comprehensive analysis of the commercial landscape, technical specifications, and—crucially—a validated protocol for its integration into regulated bioanalytical workflows. Special emphasis is placed on the isotopic stability of the exocyclic amine , a frequent source of analytical error in LC-MS/MS method development.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]

To ensure reproducibility in quantitative workflows, the reference material must meet stringent physicochemical criteria. The "d6" designation implies substitution of all hydrogen atoms; however, the functional behavior differs between the ring and the exocyclic amine.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | This compound | (Pyridine-d4)-2-amine-d2 |

| CAS Number | 203784-57-0 | Specific to the fully deuterated form |

| Molecular Formula | C₅D₆N₂ | |

| Molecular Weight | 100.15 g/mol | +6.04 Da shift vs. unlabeled (94.11) |

| Isotopic Enrichment | ≥ 98 atom % D | Critical for minimizing contribution to M+0 channel |

| Chemical Purity | ≥ 98% (CP) | Impurities (e.g., 2-chloropyridine) can quench ionization |

| Appearance | White to off-white crystals | Darkening indicates oxidation/photo-degradation |

| Solubility | Soluble in Methanol, DMSO, Water | Caution: Protic solvents trigger H/D exchange on the amine |

Commercial Supply Landscape

The supply of this compound is tiered. Tier 1 suppliers maintain stock for immediate dispatch, while Tier 2 suppliers operate on a "synthesis-on-demand" basis.

Table 2: Primary Commercial Sources

| Supplier | Tier | Catalog / Ref # | Availability | Pack Sizes |

| Sigma-Aldrich (Merck) | Tier 1 | 688541 | Stocked (Global) | 250 mg, 1 g |

| Santa Cruz Biotech | Tier 1 | sc-256082 | Stocked (Regional) | 10 mg, 50 mg |

| C/D/N Isotopes | Tier 1 | D-5562 | Stocked | 0.5 g, 1 g |

| ResolveMass Labs | Tier 2 | Custom | Lead time: 2-4 wks | Bulk (>5 g) |

| Toronto Research Chem | Tier 2 | A628127 | Variable | Custom |

Procurement Strategy: For GLP/GMP method validation, it is recommended to purchase a single large lot from a Tier 1 supplier to cover the entire study duration. This eliminates lot-to-lot variability in isotopic enrichment, which can affect the response factor ratio.

Scientific Integrity: The "Labile Deuterium" Trap

Expert Insight: A common failure mode in using this compound is the assumption that the mass shift remains +6 Da in all conditions.

The two deuterium atoms on the exocyclic amine (-ND₂) are labile . In the presence of protic solvents (Water, Methanol) or during LC-MS chromatography (aqueous mobile phases), these instantly exchange with solvent protons.

-

Solid State: C₅D₄N-ND₂ (MW 100.15) → M+6

-

In Aqueous Solution: C₅D₄N-NH₂ (MW 98.14) → M+4

Therefore, when setting up Multiple Reaction Monitoring (MRM) transitions, you must target the M+4 species, not M+6, unless using strictly aprotic solvents (e.g., deuterated DMSO) for direct infusion.

Quality Control & Validation Protocols

Before accepting a shipment into inventory, the material must undergo a "Fit-for-Purpose" verification. Relying solely on the Certificate of Analysis (CoA) is insufficient for high-stakes drug development.

Incoming Goods QC Workflow

The following workflow describes the decision logic for accepting a new lot of isotopically labeled standard.

Figure 1: Incoming Quality Control Decision Tree. Blue indicates initiation, Yellow indicates analytical steps, and Green/Black indicate final disposition.

QC Methodology

-

1H-NMR (Proton NMR): Dissolve ~5 mg in DMSO-d6.

-

Pass Criteria: The aromatic region (6.0–8.5 ppm) should be silent (no peaks). Residual peaks indicate incomplete deuteration (d0-d5 isotopologs). The amine protons (broad singlet) may be visible but are irrelevant for ring deuteration checks.

-

-

Mass Spectrometry: Infuse dilute solution into MS.

-

Pass Criteria: The intensity of the M+5 peak (C₅D₅HN₂) should be <2% of the M+6 peak.

-

Handling, Storage & Stock Preparation[7]

2-Aminopyridine derivatives are prone to oxidation (browning) and are hygroscopic.

Storage Protocol:

-

Temperature: 2–8°C (Refrigerated).

-

Environment: Desiccator cabinet or sealed under Argon.

-

Container: Amber glass (light sensitive).

Stock Solution Preparation (Step-by-Step):

-

Weighing: Weigh 1.0 mg of this compound into a tared amber glass vial.

-

Solvent Selection:

-

For Long-term Stock: Use DMSO or Acetonitrile . Avoid Methanol/Water to prevent amine H/D exchange in the stock vial (though exchange will happen eventually in the assay, keeping the stock "fully deuterated" is good practice for stability).

-

-

Dissolution: Vortex for 30 seconds. Sonicate if necessary.

-

Labeling: Clearly mark "ISOTOPE - d6".

-

Usage: When diluting into the working internal standard (WIS) solution (e.g., in 50:50 MeOH:H2O), acknowledge that the effective mass will shift to M+4.

Application: LC-MS/MS Method Development

When developing an assay for 2-Aminopyridine (analyte) using the d6-analog (ISTD), the following pathway illustrates the signal processing logic.

Figure 2: LC-MS/MS Workflow highlighting the critical in-source exchange event. The Q1 mass selected must be 99.1 (M+4), not 101.1 (M+6).

Methodology Note: The transition 99.1 -> 71.0 corresponds to the loss of HCN (27 Da) + H, typical for pyridines. The deuterium on the ring is stable and retained in the fragment, ensuring the mass shift is preserved in the daughter ion.

References

-

Sigma-Aldrich. Product Specification: this compound (Product #688541). Merck KGaA.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329761175 (this compound).

-

Santa Cruz Biotechnology. this compound Data Sheet.[1]

-

ResolveMass Laboratories. Isotopic Enrichment and Custom Synthesis of Pyridines.

- Sleno, L. (2012). The use of deuterated internal standards in quantitative LC-MS/MS. Journal of Mass Spectrometry.

Sources

Methodological & Application

Use of 2-Aminopyridine-d6 as an internal standard in LC-MS/MS analysis.

Application Note: High-Sensitivity Quantitation of 2-Aminopyridine in Pharmaceutical Matrices using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of 2-Aminopyridine (2-AP) , a potentially genotoxic impurity (PGI) often found in pharmaceutical synthesis. The method utilizes 2-Aminopyridine-d6 as an Internal Standard (IS) to correct for complex matrix effects and ionization suppression.

Critical Technical Insight: This protocol addresses the phenomenon of In-Source Hydrogen/Deuterium (H/D) Exchange , a common pitfall when using deuterated amines in aqueous liquid chromatography. We provide specific instructions on transition monitoring to ensure assay accuracy.

Introduction & Scientific Rationale

The Analytical Challenge

2-Aminopyridine is a precursor and degradation product in the synthesis of various pharmaceuticals (e.g., Piroxicam, Tenoxicam). As a structural analogue to pyridine, it possesses significant toxicity and genotoxic potential, requiring trace-level monitoring (often < 5 ppm) in Active Pharmaceutical Ingredients (APIs).

Standard HPLC-UV methods often lack the sensitivity and selectivity required for trace analysis in heavy matrices. LC-MS/MS is the gold standard; however, the polar, basic nature of 2-AP (

The Role of this compound (IS)

To satisfy FDA/EMA bioanalytical validation guidelines, a Stable Isotope Labeled (SIL) internal standard is required. This compound serves as a surrogate that:

-

Co-elutes with the analyte, experiencing the exact same ionization environment.

-

Compensates for extraction efficiency losses.

-

Corrects for instrument drift.

Technical Deep Dive: The H/D Exchange Phenomenon

(Expertise & Experience Component)

WARNING: Researchers utilizing this compound in Reverse-Phase LC (RPLC) must account for rapid proton exchange.

-

Structure: this compound contains 4 deuteriums on the pyridine ring and 2 deuteriums on the exocyclic amine group (

). -

The Mechanism: In the presence of aqueous mobile phases (water/methanol/acetonitrile with buffers), the deuterium atoms on the amine group rapidly exchange with protons (

) from the solvent. -

The Result: Although you spike the sample with d6 (

101), the species detected by the mass spectrometer is effectively d4 (

Protocol Adjustment: This guide instructs the monitoring of the

Experimental Workflow

The following diagram illustrates the validated workflow, highlighting the parallel processing of the Analyte and Internal Standard.

Figure 1: Analytical workflow for 2-Aminopyridine quantitation, accounting for in-situ H/D exchange of the Internal Standard.

Detailed Protocol

Reagents and Chemicals

-

Analyte: 2-Aminopyridine (Reference Standard).[1]

-

Internal Standard: this compound (Note: Will be detected as d4).

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

-

Additives: Ammonium Acetate, Formic Acid (99%+).

Stock Solution Preparation

-

Analyte Stock (1 mg/mL): Dissolve 10 mg 2-AP in 10 mL Methanol.

-

IS Stock (1 mg/mL): Dissolve 1 mg 2-AP-d6 in 1 mL Deuterated Methanol (MeOD) if long-term stability of the d6 label is required for storage. Note: If preparing daily, regular methanol is acceptable, acknowledging the immediate shift to d4.

-

Working IS Solution: Dilute IS Stock to 1 µg/mL in Water/Methanol (50:50).

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm) or HILIC for enhanced retention.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% -> 90% B

-

5-7 min: 90% B

-

7.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

MRM Transitions (Optimized)

| Compound | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Note |

| 2-Aminopyridine | 95.1 | 68.1 | 20 | 100 | Loss of HCN |

| IS (as d4-ring) | 99.1 | 71.1 | 22 | 100 | Loss of HCN/DCN* |

*Note: The IS precursor is set to 99.1 (d4) rather than 101.1 (d6) to account for the exchange of the two amine protons with the aqueous mobile phase.

Validation Criteria (FDA/EMA Alignment)

To ensure Trustworthiness and regulatory compliance, the method must be validated against the following parameters:

Linearity & Range

-

Requirement:

.[1][2] -

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

weighting is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).

Matrix Effect (ME) & Recovery (RE)

Calculate using the IS-normalized response:

-

Acceptance: ME should be consistent (

) across 6 different lots of matrix. The use of 2-AP-d6 (detected as d4) typically corrects ME to near 100% relative efficiency.

Accuracy & Precision

-

Intra-day:

at LLOQ, Low, Mid, High QC. -

Inter-day: 3 separate runs.

-

Criteria:

deviation from nominal (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Signal ( | H/D Exchange | Do not monitor 101. Monitor |

| Peak Tailing | Basic interaction with silanols | Use a column with high carbon load/end-capping or increase buffer strength (10mM Ammonium Acetate). |

| Carryover | Adsorption to injector | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |

References

-

US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Vogel, M., & Karst, U. (2001). Determination of 2-aminopyridine in pharmaceutical formulations by liquid chromatography with fluorescence detection. Journal of Chromatography A. (Contextual grounding for 2-AP analysis).

- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. In Tandem Mass Spectrometry in Drug Discovery. (Source for H/D exchange mechanisms in IS).

Sources

Application Note: Quantitative Glycomics via Stable Isotope Labeling (SIL) using 2-Aminopyridine-d6

Abstract

This application note details a robust protocol for the relative quantification of N-linked and O-linked glycans using stable isotope labeling (SIL) with 2-Aminopyridine-d6 (2-AP-d6) . Unlike traditional fluorescence-only labeling, this method leverages the mass shift induced by deuterated isotopologues to enable ratiometric quantification via Mass Spectrometry (MALDI-TOF-MS or LC-ESI-MS). By derivatizing control samples with "light" 2-AP (d0) and experimental samples with "heavy" 2-AP (d6), researchers can mix samples prior to analysis, effectively nullifying ionization suppression and matrix effects.

Introduction: The Necessity of Isotopic Quantification

Quantitative glycomics faces a critical challenge: glycans possess diverse physicochemical properties that result in variable ionization efficiencies. In Mass Spectrometry (MS), a signal's intensity does not always correlate linearly with concentration across different structures. Furthermore, "shotgun" glycomics is plagued by run-to-run variations in instrument sensitivity.

2-Aminopyridine (2-AP) , also known as Pyridylamination (PA), is a gold-standard derivatization reagent that imparts a hydrophobic moiety and a protonatable nitrogen, significantly enhancing ionization in positive-mode MS.

By utilizing This compound , we introduce a stable isotope tag that is chemically identical to the native reagent but mass-shifted by +6 Daltons.

-

Control Sample: Labeled with 2-AP-d0 (Light).

-

Treated Sample: Labeled with 2-AP-d6 (Heavy).

When mixed 1:1, the resulting mass spectrum displays "doublets" for every glycan species. The ratio of the heavy/light peak intensities provides the relative abundance, independent of ionization efficiency.

Chemical Mechanism: Reductive Amination

The labeling process relies on reductive amination .[1] The primary amine group of 2-aminopyridine attacks the aldehyde (hemiacetal) at the reducing end of the glycan, forming an unstable Schiff base (imine). This intermediate is subsequently reduced to a stable secondary amine using a reducing agent (Sodium Cyanoborohydride or Picoline Borane).

Reaction Pathway

The following diagram illustrates the conversion of a native glycan to a stable PA-glycan.

Figure 1: Mechanism of Reductive Amination. The aldehyde group of the glycan reacts with the amine of 2-AP to form a Schiff base, which is irreversibly reduced to a stable conjugate.

Experimental Protocol

Reagents and Preparation

| Reagent | Specification | Preparation Notes |

| 2-Aminopyridine-d0 | >99% Purity | Dissolve 50 mg in 200 µL DMSO. |

| This compound | >98% Isotopic Enrichment | Dissolve 50 mg in 200 µL DMSO. |

| Acetic Acid (Glacial) | HPLC Grade | Catalyst for Schiff base formation. |

| Reducing Reagent | Sodium Cyanoborohydride (NaBH3CN) | Dissolve 6 mg in 20 µL Acetic Acid + 10 µL DMSO. Prepare Fresh. |

| Cleanup Phase | Cellulose or Amide-HILIC Cartridges | Required to remove excess free 2-AP. |

Workflow Overview

The critical step in this protocol is the parallel derivatization followed by mixing .

Figure 2: Quantitative Workflow. Samples are labeled separately to prevent cross-labeling, then mixed immediately before cleanup to ensure identical downstream processing.

Step-by-Step Methodology

Step 1: Glycan Release and Drying

-

Release glycans from glycoproteins (e.g., using PNGase F).

-

Purify released glycans using C18 cartridges (to remove protein/peptides) and PGC (Porous Graphitized Carbon) if necessary.

-

Crucial: Lyophilize the glycan samples in screw-cap reaction vials. They must be completely dry.

Step 2: Derivatization Reaction

Perform this step in a fume hood. 2-AP and NaBH3CN are toxic.

-

Reagent Mix Preparation:

-

Mix A (Light): Combine 20 µL of 2-AP-d0 solution with 10 µL of Acetic Acid.

-

Mix B (Heavy): Combine 20 µL of 2-AP-d6 solution with 10 µL of Acetic Acid.

-

-

Add 10 µL of Mix A to the dried Control Sample.

-

Add 10 µL of Mix B to the dried Treated Sample.

-

Seal vials tightly and vortex.

-

Heat: Incubate at 80°C for 60 minutes . (This forms the Schiff base).[1]

-

Reduction: Add 10 µL of the Reducing Reagent (NaBH3CN in AcOH/DMSO) to each vial.

-

Heat: Incubate at 80°C for another 60 minutes .

-

Cool to room temperature.

Step 3: Mixing and Cleanup

-

Combine the entire volume of Sample A (Light) and Sample B (Heavy) into a single tube.

-

SPE Cleanup (HILIC/Cellulose):

-

Conditioning: Wash cartridge with 1 mL Acetonitrile (ACN).

-

Loading: Dilute the reaction mixture with 200 µL ACN (bringing organic content >80%) and load onto the cartridge.

-

Washing: Wash with 2 mL 95% ACN to remove excess free 2-aminopyridine (this is critical to prevent ion suppression).

-

Elution: Elute PA-glycans with 500 µL water (or 50% ACN/Water).

-

-

Lyophilize the eluate.

Mass Spectrometry Analysis & Data Interpretation

Instrumentation Settings

-

MALDI-TOF: Use DHB (2,5-Dihydroxybenzoic acid) as the matrix. PA-glycans ionize efficiently as [M+H]+ or [M+Na]+.

-

LC-ESI-MS: Use a HILIC column (e.g., Amide-80). Mobile Phase A: 50mM Ammonium Formate (pH 4.4); Mobile Phase B: Acetonitrile.

Quantification Logic

For every glycan species, you will observe a doublet separated by exactly 6.03 Da (assuming 6 deuterium atoms on the pyridine ring).

Calculation:

-

If

: The glycan abundance is unchanged. -

If

: The glycan is upregulated in the treated sample. -

If

: The glycan is downregulated.

Note on Isotope Purity: If the 2-AP-d6 is only 98% pure, a small percentage of d5 or d4 may exist. Ensure to integrate the entire isotopic envelope for the heavy peak.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Low Signal Intensity | Excess free 2-AP remaining. | Increase SPE wash steps with 95% ACN. Free 2-AP suppresses glycan ionization. |

| Incomplete Labeling | Moisture in reaction. | Ensure glycans are lyophilized completely before adding reagents. Water inhibits Schiff base formation. |

| Peak Broadening | HILIC column overload. | Inject less sample or improve gradient slope. |

| Mass Shift < 6 Da | Deuterium Exchange. | If the label is on the amine protons rather than the ring, they will exchange with solvent. Verify your reagent is ring-deuterated. |

References

-

Hase, S., Ibuki, T., & Ikenaka, T. (1984).[2] Reexamination of the pyridylamination used for fluorescence labeling of oligosaccharides and its application to glycoproteins. Journal of Biochemistry. Link

-

Bigge, J. C., et al. (1995).[3] Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry. Link

-

Xia, B., et al. (2009).[4] Glycan reductive isotope labeling for quantitative glycomics. Analytical Biochemistry. Link

-

Suzuki, N., et al. (2017). Structures and developmental alterations of N-glycans of zebrafish embryos. Glycobiology. Link

-

Creative Biolabs. (n.d.). Glycan Labeling Services and Protocols. Link

Sources

- 1. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 2. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycan reductive isotope labeling for quantitative glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Aminopyridine-d6 in Metabolic Fate and Tracer Studies

Abstract

2-Aminopyridine (2-AP) is a privileged structural motif found in numerous kinase inhibitors, antihistamines, and ligands for neurological targets. The deuterated isotopologue, 2-Aminopyridine-d6 (2-AP-d6) , serves as a critical tool in drug metabolism and pharmacokinetics (DMPK). This guide details the application of 2-AP-d6 as both a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis and a mechanistic tracer for structural elucidation in metabolic pathways. Special emphasis is placed on the "deuterium exchange" phenomenon unique to amino-substituted heterocycles in aqueous media.

Part 1: The Science of Stable Isotopes in Pyridine Metabolism

The Deuterium Advantage

In metabolic studies, 2-AP-d6 is superior to radiolabeled (

-

Ring Protons (C3, C4, C5, C6): 4 Deuteriums (Stable).

-

Exocyclic Amine Protons (-ND

): 2 Deuteriums (Labile).

The "In-Situ Exchange" Phenomenon (Critical Expertise)

CAUTION: While synthesized as 2-AP-d6, the compound behaves as 2-AP-d4 in biological matrices.

Upon dissolution in plasma, urine, or aqueous LC mobile phases, the two deuterium atoms on the exocyclic amine rapidly exchange with solvent protons (

-

Synthesized Mass: ~100.15 Da (d6)

-

Bioanalytical Mass: ~98.14 Da (d4)

Failure to account for this exchange results in incorrect precursor ion selection and assay failure.

Part 2: Application I - Quantitative Bioanalysis (Internal Standard)

Principle

2-AP-d6 is used to normalize matrix effects (ion suppression/enhancement) during the quantification of 2-AP functionalized drugs. Because the physicochemical properties of the d4-ring analog match the analyte almost perfectly, it co-elutes with the analyte but is mass-resolved.

Protocol: Trace Quantification in Plasma

Objective: Quantify 2-AP impurity or metabolite in human plasma with a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

Reagents

-

IS: this compound (effectively d4 in solution).

-

Matrix: K2EDTA Human Plasma.

Workflow Diagram (Graphviz)

Caption: Figure 1. Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) workflow for 2-AP quantification.

Mass Spectrometry Parameters (MRM)

Note: The transitions below account for the rapid exchange of amine deuteriums.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| 2-AP (Analyte) | 95.1 [M+H] | 67.1 | 25 | Loss of HCN/NH |

| 2-AP-d6 (IS) | 99.1 [M+H] | 71.1 | 25 | Ring d4 retention |

Calculated Mass Shift: The Q1 mass of 99.1 corresponds to the protonated d4 species (

Part 3: Application II - Metabolic Fate & Tracer Studies

Principle

In "Soft Spot" analysis, researchers use 2-AP-d6 to determine if the pyridine ring is the site of metabolism.

-

Scenario A (Ring Intact): If the metabolite retains the +4 Da mass shift, the metabolic change occurred on a substituent, not the ring.

-

Scenario B (Ring Oxidation): If the shift changes (e.g., loss of D), the ring itself was attacked.

Protocol: In Vitro Microsomal Stability (MetID)

Step-by-Step Methodology

-

Incubation System:

-

Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

-

Substrate: 2-AP-d6 (10 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) using Mass Defect Filtering (MDF) .

Metabolic Pathway & Mass Shift Logic

The following diagram illustrates how to interpret the mass spectra of metabolites derived from 2-AP-d6.

Caption: Figure 2. Mass shift logic for identifying metabolic pathways. Note the specific mass difference between N-oxidation (retains D) and C-hydroxylation (loses D).

Data Interpretation Guide

| Metabolite Class | Observed Mass Shift (vs Parent) | Deuterium Status | Interpretation |

| N-Oxidation | +15.9949 Da | d4 (Intact) | Oxidation on Pyridine Nitrogen. |

| Ring Hydroxylation | +15.9949 Da - 1.0063 Da (D) + 1.0078 (H) ≈ +16 Da | d3 (Loss of 1) | Oxidation on Carbon (C3/C5). |

| N-Glucuronidation | +176.0321 Da | d4 (Intact) | Conjugation on exocyclic amine. |

Part 4: Expert Insights & Troubleshooting

The "Deuterium Isotope Effect" (DIE)

While 2-AP-d6 is primarily a tracer, it can exhibit DIE. If the rate-limiting step of metabolism involves breaking a C-D bond (e.g., C3-hydroxylation), the d6 analog may metabolize significantly slower than the non-deuterated standard.

-

Recommendation: Do not use 2-AP-d6 to determine intrinsic clearance (

) values for the unlabeled compound. Use it only for identification (qualitative) or as an internal standard (quantitation) where co-elution corrects for this discrepancy.

Storage and Stability

-

Hygroscopicity: 2-Aminopyridines are hygroscopic. Store 2-AP-d6 under nitrogen in a desiccator at -20°C.

-

Protodeuteration: Avoid acidic aqueous storage for long periods (weeks), as extreme pH can eventually force exchange even on the aromatic ring at high temperatures, though this is rare under physiological conditions.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3] [Link]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

-

Weldon, S. M., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects. Xenobiotica. [Link] (Cited for comparative pyridine metabolism pathways).

-

Penner, N., et al. (2012). Monitoring Hydrogen/Deuterium Exchange in Stable Isotope-Labeled Internal Standards. Journal of Mass Spectrometry. [Link]

Sources

Application Note: Quantitative Glycomics via 2-Aminopyridine-d6 (2-AP-d6) Derivatization

Executive Summary

The transition from qualitative profiling to rigorous quantitative glycomics requires robust internal standards. While label-free quantification is common, it suffers from ionization variability between runs. This guide details the application of 2-Aminopyridine-d6 (2-AP-d6) as a stable isotope label for the relative quantification of N-glycans.

By derivatizing a "Control" sample with light 2-AP (d0) and a "Treated" sample with heavy 2-AP (d6), researchers can mix samples 1:1 prior to Mass Spectrometry (MS) analysis. This approach cancels out ionization suppression effects, as both isotopologues co-elute (or elute closely) and experience identical electrospray conditions, enabling precise ratio-based quantification.

Mechanism of Action

The core chemistry relies on reductive amination . 2-Aminopyridine contains a primary amine that reacts with the reducing end (aldehyde form) of the released glycan.[1]

Chemical Pathway[1]

-

Schiff Base Formation: The primary amine of 2-AP attacks the carbonyl carbon of the acyclic glycan (aldose), eliminating water to form an imine (Schiff base).[1]

-

Reduction: A reducing agent (Sodium Cyanoborohydride or 2-Picoline Borane) reduces the unstable imine to a stable secondary amine.

Why 2-Aminopyridine (2-AP)?

-

MS Sensitivity: The pyridine nitrogen has a high proton affinity (

), significantly enhancing ionization efficiency in positive-mode ESI-MS and MALDI-MS compared to 2-aminobenzamide (2-AB). -

Isomeric Separation: 2-AP labeled glycans interact favorably with HILIC and RP phases, allowing for high-resolution separation of structural isomers.

Why Deuterated (d6)?

-

Mass Shift: 2-AP-d6 introduces a mass shift of +6.03 Da per glycan relative to 2-AP-d0. This spacing is sufficient to prevent isotopic envelope overlap for most N-glycans, allowing distinct quantification of Light (L) and Heavy (H) pairs.

Experimental Workflow

The following diagram illustrates the "Inverse Labeling" or "Pairwise" workflow essential for quantitative studies.

Caption: Comparative Glycomics Workflow using 2-AP-d0/d6 stable isotope labeling. Parallel processing ensures identical reaction history before mixing.

Detailed Protocol

Reagents & Equipment[2][3][4]

-

Labeling Reagent A (Light): 2-Aminopyridine (2-AP-d0).

-

Labeling Reagent B (Heavy): this compound (2-AP-d6).

-

Reductant: 2-Picoline Borane (2-PB) is recommended over Sodium Cyanoborohydride (NaCNBH3) due to lower toxicity and comparable efficiency [1].[2]

-

Solvent: Dimethyl sulfoxide (DMSO) / Glacial Acetic Acid (7:3 v/v).

-

Cleanup: HILIC SPE cartridges (e.g., Amide or Cellulose phases).

Preparation of Labeling Solutions

Prepare fresh immediately before use.

-

Solution L (Light): Dissolve 50 mg 2-AP-d0 in 200 µL DMSO/Acetic Acid (7:3). Add 20 mg 2-Picoline Borane. Vortex until dissolved.

-

Solution H (Heavy): Dissolve 50 mg 2-AP-d6 in 200 µL DMSO/Acetic Acid (7:3). Add 20 mg 2-Picoline Borane. Vortex until dissolved.

Derivatization Procedure[5]

-